molecular formula C8H5FN2O2 B12840216 3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B12840216
M. Wt: 180.14 g/mol
InChI Key: HZUBLZCATGPWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a fluorine atom at the 3-position and a carboxylic acid group at the 6-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as fluorinating agents and carboxylating agents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,2-b]pyridine oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and carboxylic acid group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, making the compound valuable in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. The carboxylic acid group also contributes to its solubility and ability to form hydrogen bonds, making it a versatile scaffold in medicinal chemistry .

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H5FN2O2/c9-5-3-10-6-1-4(8(12)13)2-11-7(5)6/h1-3,10H,(H,12,13)

InChI Key

HZUBLZCATGPWFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=C2F)C(=O)O

Origin of Product

United States

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